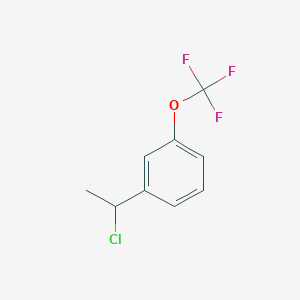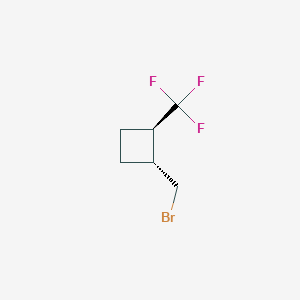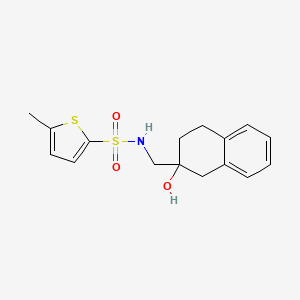
1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloroethyl group and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene typically involves the reaction of 1-chloroethylbenzene with trifluoromethoxy reagents under specific conditions. One common method includes the use of metal-organic frameworks (MOFs) as catalysts for the asymmetric electrocarboxylation of 1-chloroethylbenzene with carbon dioxide . The reaction conditions, such as temperature, charge, and catalyst quantity, are optimized to achieve the desired product.
Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can undergo nucleophilic substitution reactions, while the trifluoromethoxy group can participate in various electronic interactions. These interactions influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
1-(1-Chloroethyl)-3-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position.
1-(1-Chloroethyl)-2-(trifluoromethoxy)benzene: Another positional isomer with distinct chemical properties.
1-(1-Chloroethyl)-3-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-(1-chloroethyl)-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDDHNGSXVJYLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2401361.png)
![N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2401362.png)
![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2401363.png)


![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2401370.png)
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)



![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401380.png)
